molecular formula C21H25NO3 B027425 Dehydropipernonaline CAS No. 107584-38-3

Dehydropipernonaline

Katalognummer: B027425
CAS-Nummer: 107584-38-3
Molekulargewicht: 339.4 g/mol
InChI-Schlüssel: KAYVDASZRFLFRZ-PQECNABGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dehydropipernonaline (C₂₁H₂₅NO₃; molecular weight 339.435) is a piperidine alkaloid isolated primarily from Piper longum L. (long pepper) and other Piper species . Its IUPAC name is (2E,4E,8E)-9-(1,3-benzodioxol-5-yl)-1-(piperidin-1-yl)non-2,4,8-trien-1-one, characterized by a conjugated triene chain and a benzodioxole moiety . This compound exhibits diverse pharmacological activities, including:

  • Anti-cholera toxin action: Binds to cholera toxin B subunits (ctxB1 and ctxB7), blocking interaction with the GM1 receptor .
  • Antimicrobial effects: Inhibits Vibrio cholerae outer membrane protein U (ompU) .
  • Metabolic modulation: Activates AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor gamma (PPAR-γ), aiding in lipid metabolism and glucose regulation .
  • Vasodilation: Relaxes coronary arteries by antagonizing KCl-induced contractions .

Despite its bioactivity, hepatotoxicity has been identified as a critical safety concern .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Dehydropipernonalin kann durch eine Reihe chemischer Reaktionen synthetisiert werden, die die Kondensation von Piperidin mit einem Benzodioxolderivat beinhalten. Der Syntheseweg beinhaltet typischerweise die folgenden Schritte:

Industrielle Produktionsverfahren

Die industrielle Produktion von Dehydropipernonalin beinhaltet die großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie oben beschrieben. Der Prozess ist auf höhere Ausbeuten und Reinheit optimiert und beinhaltet oft fortschrittliche Reinigungstechniken wie Hochleistungsflüssigkeitschromatographie (HPLC) .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Dehydropipernonalin unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation zu Oxiden führen, während die Reduktion zu reduzierten Amiden führen kann .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Neuroprotective Effects

DHP has been studied for its neuroprotective properties. A review highlighted that DHP demonstrates cytoprotective effects and low neurotoxicity in neuronal cell lines such as SH-SY5Y. This suggests its potential use in treating neurodegenerative diseases.

Compound Study Model Neuroprotective Activity Ability to Cross BBB Other Activities
DehydropipernonalineIn vitroYesYesCytoprotective effects

The ability of DHP to cross the blood-brain barrier (BBB) enhances its therapeutic potential for neurological conditions, making it a candidate for further research in drug development targeting brain health .

2. Cardiovascular Effects

Research indicates that DHP possesses coronary vasodilating activity, which may be beneficial for cardiovascular health. This property was demonstrated in studies where DHP was isolated and tested for its effects on vascular function . The vasodilatory effect may contribute to improved blood flow and reduced risk of cardiovascular diseases.

Case Studies

Case Study 1: Neuroprotection in Experimental Models

In a study examining the neuroprotective effects of various compounds from Piper longum, DHP was shown to significantly reduce oxidative stress markers in neuronal cells exposed to toxic agents. The results indicated that DHP not only protects neuronal integrity but also enhances cell survival through modulation of apoptotic pathways .

Case Study 2: Cardiovascular Health

A clinical investigation assessed the impact of DHP on patients with hypertension. Participants who received DHP showed a marked reduction in blood pressure compared to the control group, suggesting its efficacy as a natural antihypertensive agent .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs: Piperidine Alkaloids

Pipernonaline

  • Structure: Shares a piperidine core but lacks the triene conjugation present in dehydropipernonaline.
  • Bioactivity: Inhibits diacylglycerol acyltransferase (DGAT) with IC₅₀ = 37.2 ± 3.8 μM, weaker than this compound (IC₅₀ = 21.2 ± 2.1 μM) . Activates AMPK but shows lower efficacy in cholesterol reduction compared to this compound .
  • Safety: No reported hepatotoxicity.

Retrofractamide C

  • Structure : Contains a shorter unsaturated chain and a benzofuran group instead of benzodioxole.
  • Bioactivity: DGAT inhibition (IC₅₀ = 900 μM), significantly weaker than this compound . Limited evidence for antimicrobial or metabolic effects.

Table 1: Structural and Functional Comparison of Piperidine Alkaloids

Compound Molecular Formula Key Structural Features DGAT IC₅₀ (μM) AMPK Activation Hepatotoxicity
This compound C₂₁H₂₅NO₃ Triene chain, benzodioxole 21.2 ± 2.1 High Yes
Pipernonaline C₂₀H₂₇NO₃ Single double bond, piperidine 37.2 ± 3.8 Moderate No
Retrofractamide C C₂₀H₂₇NO₃ Benzofuran, shorter chain 900 Low No

Functional Analogs: Cholera Toxin Inhibitors

Emodin

  • Source: Anthraquinone from Rheum palmatum.
  • Mechanism : Binds ctxB1 via three hydrogen bonds (Gln82, Lys112, Asn111) and hydrophobic interactions, sharing five GM1-binding residues .
  • Efficacy: Comparable binding free energy (-28.5 kcal/mol) to this compound (-27.9 kcal/mol) but lacks hepatotoxicity .
  • Applications : Used in traditional medicine for anti-inflammatory and anticancer effects .

Limonin

  • Source: Citrus limonoids.
  • Mechanism : Binds ctxB7 via two hydrogen bonds (Lys112, Glu72) and a pi-pi interaction with Trp109, overlapping three GM1 sites .
  • Efficacy: Higher stability in molecular dynamics simulations than this compound .
  • Safety: No hepatotoxicity; broader therapeutic applications (antiviral, anticancer) .

Table 2: Comparative Anti-Cholera Toxin Activity

Compound Target Protein Hydrogen Bonds Shared GM1 Sites Binding Free Energy (kcal/mol) Hepatotoxicity
This compound ctxB1, ctxB7 2–3 4–5 -27.9 Yes
Emodin ctxB1 3 5 -28.5 No
Limonin ctxB7 2 3 -26.7 No

Metabolic Modulators

Piperine

  • Source : Piper nigrum.
  • Mechanism: Activates AMPK and PPAR-γ but with lower potency than this compound .

Chlorogenic Acid

  • Source : Coffee beans.
  • Mechanism: Targets uppP in V.
  • Efficacy: Inferior to this compound in antimicrobial assays .

Key Findings and Implications

  • Structural Advantages: this compound’s triene chain and benzodioxole group enhance binding specificity to microbial targets (e.g., ctxB, ompU) but contribute to hepatotoxicity .
  • Therapeutic Limitations : While effective, its toxicity profile limits clinical use compared to safer analogs like limonin and emodin.
  • Research Gaps : Further in vivo studies are needed to validate its anti-cholera and metabolic effects and explore toxicity mitigation strategies.

Biologische Aktivität

Dehydropipernonaline is a bioactive compound primarily isolated from various species of the Piper genus, including Piper nigrum and Piper longum. This compound has garnered attention due to its diverse biological activities, which include anti-inflammatory, vasodilatory, and potential anticancer effects. Below is a detailed overview of its biological activity, supported by research findings and case studies.

This compound is classified as an amide with the chemical formula C21H25NO3C_{21}H_{25}NO_3 and a CAS number of 107584-38-3. It belongs to the class of benzodioxoles, which are known for various pharmacological properties. The compound's structure contributes to its interaction with biological systems, influencing its efficacy in different applications.

1. Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. A study highlighted its ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 macrophages, with an IC50 value of 6.8 µM. This inhibition is associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), suggesting a mechanism that involves the modulation of inflammatory pathways through the Nrf2/HO-1 signaling pathway .

2. Vasodilatory Activity

This compound has been shown to possess coronary vasodilating activity. Isolated from Piper longum, it was characterized using spectroscopic methods and demonstrated efficacy in relaxing coronary blood vessels. This property may have implications for cardiovascular health, particularly in conditions characterized by impaired vascular function .

3. Anticancer Potential

The compound also exhibits cytotoxic effects against various cancer cell lines. For instance, studies have reported that this compound can induce apoptosis in cancer cells, potentially through oxidative stress mechanisms and modulation of cell cycle regulators .

Table: Summary of Biological Activities

Activity Mechanism Reference
Anti-inflammatoryInhibition of NO production; modulation of iNOS/COX-2
VasodilatoryRelaxation of coronary vessels
AnticancerInduction of apoptosis; oxidative stress

Case Study: Anti-inflammatory Mechanism

One significant study focused on the anti-inflammatory effects of this compound in RAW264.7 cells. The researchers treated cells with LPS to induce inflammation and subsequently applied this compound at varying concentrations. Results showed a dose-dependent decrease in NO production, alongside reduced expression levels of inflammatory markers such as iNOS and COX-2, indicating its potential as a therapeutic agent in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the validated analytical techniques for identifying and quantifying Dehydropipernonaline in natural extracts?

  • Methodological Answer: Use hyphenated techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) or GC-MS (Gas Chromatography-Mass Spectrometry) to ensure specificity and sensitivity. Calibrate instruments with purified this compound standards and validate results using reproducibility tests across multiple batches .

Q. How can researchers optimize extraction protocols for this compound from plant sources?

  • Methodological Answer: Employ a factorial design to test variables (e.g., solvent polarity, temperature, extraction time). Quantify yield differences using ANOVA and validate protocols through peer-reviewed reproducibility studies .

Q. What preliminary pharmacological screening models are appropriate for assessing this compound’s bioactivity?

  • Methodological Answer: Use in vitro assays (e.g., enzyme inhibition, cell viability) with positive and negative controls. Ensure adherence to NIH guidelines for preclinical studies, including dose-response curves and statistical validation of IC₅₀ values .

Advanced Research Questions

Q. How can contradictory data on this compound’s cytotoxic effects be resolved across studies?

  • Methodological Answer: Conduct a systematic review (PRISMA guidelines) to identify confounding variables (e.g., cell line heterogeneity, purity of compounds). Use meta-analysis to quantify effect sizes and subgroup analyses to isolate sources of variability .

Q. What experimental designs are suitable for elucidating this compound’s molecular targets in complex biological systems?

  • Methodological Answer: Combine in silico molecular docking with in vitro target validation (e.g., CRISPR-Cas9 knockdown, pull-down assays). Validate findings using orthogonal methods like SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) .

Q. How can researchers assess the synergistic effects of this compound with other alkaloids in multi-component formulations?

  • Methodological Answer: Apply isobolographic analysis or Chou-Talalay combination indices to quantify synergism/antagonism. Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to predict in vivo interactions .

Q. Research Design & Methodology

Q. What frameworks (e.g., PICO, FINER) are effective for formulating hypotheses about this compound’s mechanisms?

  • Methodological Answer: Use FINER criteria to ensure hypotheses are Feasible, Interesting, Novel, Ethical, and Relevant. For mechanistic studies, structure questions using PICO: Population (cell/animal models), Intervention (this compound dose), Comparison (controls), Outcome (molecular pathways) .

Q. How should researchers validate this compound’s stability under varying storage conditions?

  • Methodological Answer: Design accelerated stability studies (ICH guidelines) with controlled temperature/humidity. Monitor degradation via HPLC-UV and characterize degradation products using HRMS (High-Resolution Mass Spectrometry) .

Q. What statistical approaches are recommended for analyzing dose-dependent responses in this compound toxicity studies?

  • Methodological Answer: Use nonlinear regression models (e.g., sigmoidal dose-response curves) with bootstrapping to estimate confidence intervals. Report p-values with exact significance levels (avoid "p < 0.05" without context) .

Q. Data Interpretation & Reporting

Q. How can researchers address reproducibility challenges in this compound’s in vivo efficacy studies?

  • Methodological Answer: Adopt ARRIVE guidelines for animal studies: report sample size justification, randomization, blinding, and exclusion criteria. Use open-access repositories for raw data and pre-register protocols .

Q. What criteria should guide the inclusion/exclusion of this compound studies in a systematic review?

  • Methodological Answer: Define eligibility using PICOS (Population, Intervention, Comparison, Outcomes, Study design). Assess risk of bias with ROB-2 (for randomized trials) or SYRCLE (for animal studies) .

Q. How should conflicting spectral data (NMR, IR) for this compound derivatives be reconciled?

  • Methodological Answer: Perform comparative analysis with synthetic analogs and computational spectroscopy (DFT calculations). Publish raw spectral data in supplementary materials for peer validation .

Q. Ethical & Literature Review Considerations

Q. What ethical guidelines apply to preclinical studies involving this compound?

  • Methodological Answer: Follow institutional animal care guidelines (e.g., AAALAC) and NIH reporting standards. Document ethical approval codes and declare conflicts of interest in publications .

Q. How can scoping reviews complement systematic reviews in this compound research?

  • Methodological Answer: Use scoping reviews to map knowledge gaps (e.g., understudied pharmacological targets) before designing hypothesis-driven studies. Contrast with systematic reviews, which prioritize quantitative synthesis .

Q. What strategies ensure literature reviews on this compound are comprehensive and unbiased?

  • Methodological Answer: Search multiple databases (PubMed, SciFinder, Embase) with controlled vocabularies (MeSH terms). Screen references via PRISMA flow diagrams and document excluded studies with reasons .

Q. Translational Research

Q. How can this compound’s pharmacokinetic properties be optimized for translational studies?

  • Methodological Answer: Use in silico ADMET prediction tools followed by in vivo PK studies in rodent models. Modify formulations (e.g., nanoencapsulation) to enhance bioavailability and reduce toxicity .

Q. What biomarkers are suitable for tracking this compound’s therapeutic effects in chronic disease models?

  • Methodological Answer: Validate candidate biomarkers via longitudinal omics studies (proteomics, metabolomics) and correlate with histopathological outcomes. Use ROC curves to assess biomarker sensitivity/specificity .

Eigenschaften

CAS-Nummer

107584-38-3

Molekularformel

C21H25NO3

Molekulargewicht

339.4 g/mol

IUPAC-Name

(2E,4E,8E)-9-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylnona-2,4,8-trien-1-one

InChI

InChI=1S/C21H25NO3/c23-21(22-14-8-5-9-15-22)11-7-4-2-1-3-6-10-18-12-13-19-20(16-18)25-17-24-19/h2,4,6-7,10-13,16H,1,3,5,8-9,14-15,17H2/b4-2+,10-6+,11-7+

InChI-Schlüssel

KAYVDASZRFLFRZ-PQECNABGSA-N

SMILES

C1CCN(CC1)C(=O)C=CC=CCCC=CC2=CC3=C(C=C2)OCO3

Isomerische SMILES

C1CCN(CC1)C(=O)/C=C/C=C/CC/C=C/C2=CC3=C(C=C2)OCO3

Kanonische SMILES

C1CCN(CC1)C(=O)C=CC=CCCC=CC2=CC3=C(C=C2)OCO3

melting_point

98 - 99 °C

Key on ui other cas no.

107584-38-3

Physikalische Beschreibung

Solid

Synonyme

dehydropipernonaline
N-(9-(3,4-methylenedioxyphenyl)-2,4,8-nonatrienoyl)piperidine

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Dehydropipernonaline
Dehydropipernonaline
Dehydropipernonaline
Dehydropipernonaline
Dehydropipernonaline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.